2-(pentyloxy)-N-phenylbenzamide
Description
2-(Pentyloxy)-N-phenylbenzamide is a benzamide derivative featuring a pentyloxy (-O-C₅H₁₁) substituent at the 2-position of the benzoyl ring and an N-phenyl group. Its molecular formula is C₁₈H₂₁NO₂, with a molecular weight of 283.37 g/mol.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4g/mol |
IUPAC Name |
2-pentoxy-N-phenylbenzamide |
InChI |
InChI=1S/C18H21NO2/c1-2-3-9-14-21-17-13-8-7-12-16(17)18(20)19-15-10-5-4-6-11-15/h4-8,10-13H,2-3,9,14H2,1H3,(H,19,20) |
InChI Key |
GISWKPRUDMFDDL-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide
- Molecular Formula : C₁₈H₂₁FN₂O₂ .
- Key Differences: Substitution at the N-phenyl group: A 5-amino-2-fluorophenyl group replaces the unsubstituted phenyl ring. The amino group (-NH₂) enhances hydrogen-bond donor activity, which may improve binding to biological targets compared to the parent compound.
- Applications: Likely tailored for targeted bioactivity, given the presence of fluorine (common in pharmaceuticals) and amino groups .
2-Methyl-N-phenylbenzamide (NP2MBA)
- Molecular Formula: C₁₄H₁₃NO .
- Key Differences :
- Substituent: A methyl (-CH₃) group replaces the pentyloxy (-O-C₅H₁₁) group.
- Structural Conformation: The dihedral angle between the benzoyl and phenyl rings is 88.05° , favoring a near-perpendicular arrangement. This contrasts with the pentyloxy analog, where the flexible alkoxy chain may reduce steric hindrance .
- Applications : Used in crystallographic studies to model steric and electronic effects of substituents on benzamide frameworks .
2-Butoxy-3-methoxy-N-[2-(pentylideneamino)ethyl]benzamide
- Molecular Formula : C₁₉H₃₀N₂O₃ .
- Key Differences: Substitution Pattern: A butoxy (-O-C₄H₉) and methoxy (-OCH₃) group at positions 2 and 3, respectively, alongside a pentylideneamino-ethyl side chain. The pentylideneamino side chain introduces a secondary amine, enabling additional hydrogen bonding .
- Applications : Likely explored for pesticidal or antimicrobial activity due to its complex substituents .
5-Chloro-2-methoxy-N-phenethylbenzamide
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide
- Molecular Formula : C₁₇H₂₀N₂O₃ .
- Key Differences: Substituent: A 2-methoxyethoxy (-OCH₂CH₂OCH₃) group replaces pentyloxy. The amino and methyl groups on the N-phenyl ring may enhance target selectivity in drug design .
Structure-Activity Relationship (SAR) Insights
- Electronic Effects : Electron-donating groups (e.g., pentyloxy, methoxy) increase electron density on the benzamide ring, favoring interactions with electrophilic biological targets. Electron-withdrawing groups (e.g., chloro) reduce reactivity but may improve metabolic stability .
- Lipophilicity : The pentyloxy group balances moderate lipophilicity (logP ~4.5 estimated) with chain flexibility, optimizing membrane permeability compared to shorter (methoxy) or bulkier (butoxy) analogs .
- Hydrogen Bonding: Amino and fluoro substituents enhance hydrogen-bond donor/acceptor capacity, critical for binding to enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
